molecular formula C27H33N5O2S B2665742 N-(butan-2-yl)-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034418-93-2

N-(butan-2-yl)-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2665742
CAS No.: 2034418-93-2
M. Wt: 491.65
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Description

N-(butan-2-yl)-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a sophisticated synthetic small molecule belonging to the triazoloquinazoline chemical class, a scaffold renowned for its diverse and potent biological activities. This compound is structurally characterized by a triazoloquinazoline core, an 8-carboxamide group, a p-methylbenzylthio ether at the 1-position, and a 3-methylbutyl substituent at the 4-position. The triazoloquinazoline nucleus is a privileged structure in medicinal chemistry, frequently associated with high-affinity binding to various enzyme families. Compounds featuring this core have been extensively documented in scientific literature as potent inhibitors of kinases, phosphodiesterases (PDEs), and other ATP-binding proteins, making them valuable tools for interrogating complex intracellular signaling pathways. The specific substitution pattern on this molecule, particularly the carboxamide and the lipophilic substituents, is carefully designed to optimize interactions with a target's hydrophobic pockets and hinge region, potentially conferring high selectivity and potency. Researchers can utilize this compound as a key chemical probe for investigating disease mechanisms in oncology, immunology, and neurology. Its primary research value lies in its potential to selectively modulate specific enzymatic activity in cell-based assays and biochemical studies, enabling the deconvolution of complex biological processes and the validation of novel therapeutic targets. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-butan-2-yl-4-(3-methylbutyl)-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O2S/c1-6-19(5)28-24(33)21-11-12-22-23(15-21)32-26(31(25(22)34)14-13-17(2)3)29-30-27(32)35-16-20-9-7-18(4)8-10-20/h7-12,15,17,19H,6,13-14,16H2,1-5H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYYQCQAXIISQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the intermediate with a thiol compound, such as 4-methylbenzenethiol, under suitable conditions.

    Alkylation and arylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The alkyl and aryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(butan-2-yl)-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate the activity of the target proteins, leading to various biological effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacological Implications

  • Melting Points: compounds show melting points between 94–130°C, correlating with substituent polarity. For instance, Compound 9c’s hydroxypropanoate ester (129–130°C) has higher polarity than Compound 8’s methyl ester (94–95°C) . The target’s lack of polar esters suggests a lower melting point, though steric bulk may offset this.
  • Synthetic Routes: derivatives utilize amino acid hydrochlorides (e.g., L-ValOCH3·HCl) for esterification, whereas the target likely requires sulfanyl group installation via nucleophilic substitution. employs advanced coupling techniques (e.g., palladium catalysis) for fluorinated aryl groups .
  • Bioactivity :
    • Triazoloquinazolines () are explored for antimicrobial activity due to their rigid, planar structures .
    • Triazolopyridines () are often optimized for kinase inhibition, with fluorine and trifluoromethyl groups enhancing target affinity . The target’s carboxamide may mimic kinase inhibitor pharmacophores.

Biological Activity

Overview of Triazoloquinazoline Compounds

Triazoloquinazolines are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound features a complex structure that suggests potential interactions with various biological targets.

Biological Activity

  • Anticancer Properties : Many triazoloquinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds in this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.
  • Antimicrobial Activity : Certain triazoloquinazolines have demonstrated activity against bacterial and fungal strains, making them candidates for further development as antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of triazoloquinazolines is often influenced by structural modifications. Key factors include:

  • Substituents on the quinazoline ring : Different functional groups can enhance or diminish biological activity.
  • Position of the triazole moiety : The location of the triazole group relative to other substituents can affect binding affinity to target proteins.

Case Studies and Research Findings

While specific case studies on the compound are not available, research on similar compounds indicates:

  • A study found that certain triazoloquinazoline derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent activity .
  • Another investigation highlighted the dual inhibitory effect of some derivatives against cholinesterases, which has implications for neurodegenerative diseases like Alzheimer's .

Data Table Example

Compound StructureBiological ActivityIC50 Value (μM)Target
Triazoloquinazoline AAnticancer10Cancer Cell Line
Triazoloquinazoline BCOX Inhibition15COX Enzyme
Triazoloquinazoline CAntimicrobial20Bacterial Strain

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